N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring . It also contains a methoxyphenyl group and a propanamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of primary amines, carbon disulfide, and alpha-halogenoketones . In some cases, meta-chloroperbenzoic acid can replace hydrogen peroxide in acetic acid for the oxidation of thiazolethiones into thiazoliums .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry . These techniques can provide information about the crystal structure, thermal stability, and phase transitions of the compound .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of cocrystals, cocrystal polymorphs, hydrates, and solvates . These can be prepared by milling, solution, or slurry crystallization techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods, including melting point, boiling point, density, molecular formula, and molecular weight measurements .Scientific Research Applications
Synthesis and Anticonvulsant Activity
One of the primary areas of interest for sulfonamide derivatives, including compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, is their synthesis and evaluation for anticonvulsant activity. For instance, a study demonstrated the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, which were tested for their anticonvulsant effects. Some of these compounds showed promising results in protecting against picrotoxin-induced convulsions, highlighting their potential in developing new anticonvulsive medications (Farag et al., 2012).
Antiviral Activity
Another significant area of research involves the antiviral applications of sulfonamide derivatives. A study described the synthesis of new derivatives starting from 4-chlorobenzoic acid, resulting in compounds that exhibited anti-tobacco mosaic virus activity. This research suggests the potential of these compounds in treating viral infections, demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Chen et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is M. tuberculosis HisG , a putative drug target for tuberculosis . This compound acts as a ligand for this target, which plays a crucial role in the survival and proliferation of the tuberculosis bacteria .
Mode of Action
The compound interacts with its target, M. tuberculosis HisG, by binding to it. This binding is predicted by molecular docking studies .
Biochemical Pathways
tuberculosis HisG . The downstream effects of this interference would be a disruption in the bacteria’s survival and proliferation .
Result of Action
The compound exhibits promising anti-TB activity, with some variants showing a minimum inhibitory concentration (MIC) of 0.78 μg mL −1 . It has been found to be non-toxic to HEK 293T cell lines, indicating a good therapeutic index . The molecular and cellular effects of the compound’s action likely involve the inhibition of bacterial growth and survival due to the disruption of the target’s function .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-24-11-5-7-12(8-6-11)26(22,23)10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)25-17/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJAJOIIGXHFJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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